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molecular formula C14H11NO3 B1614743 2-(4-Nitrophenyl)-1-phenylethanone CAS No. 3769-82-2

2-(4-Nitrophenyl)-1-phenylethanone

Cat. No. B1614743
M. Wt: 241.24 g/mol
InChI Key: KIHOOGDHEALLCJ-UHFFFAOYSA-N
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Patent
US05326762

Procedure details

To a solution of 4-nitrophenylacetic acid (200 g) in benzene (1.5 L) was added oxalyl chloride (200 mL). The mixture was warmed to 50°-60° C. for 2 hrs, after which time benzene and excess oxalyl chloride were distilled off under vacuum at 50° C. until a final volume of 500 mL was achieved. The residue was diluted with benzene (1 L) and cooled to 0° C. To this was added anhydrous aluminum chloride (160 g) portion-wise over 15 minutes. Thereafter, the mixture was stirred overnight at room temperature. The reaction mixture was poured over a mixture of ice (3 L) and concentrated HCl (1 L). The resulting slurry was filtered through celite and the precipitate washed with ethyl acetate. The combined filtrates were washed with water, saturated sodium bicarbonate and with brine, dried over sodium sulfate and evaporated to give 227 grams of 2-(4-nitrophenyl)-1-phenylethanone.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14](Cl)(=O)[C:15](Cl)=O>C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([C:15]2[CH:14]=[CH:6][CH:5]=[CH:4][CH:9]=2)=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 50°-60° C. for 2 hrs
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
after which time benzene and excess oxalyl chloride were distilled off under vacuum at 50° C. until a final volume of 500 mL
ADDITION
Type
ADDITION
Details
The residue was diluted with benzene (1 L)
ADDITION
Type
ADDITION
Details
To this was added anhydrous aluminum chloride (160 g) portion-wise over 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over a mixture of ice (3 L) and concentrated HCl (1 L)
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through celite
WASH
Type
WASH
Details
the precipitate washed with ethyl acetate
WASH
Type
WASH
Details
The combined filtrates were washed with water, saturated sodium bicarbonate and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 227 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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